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Compound of Interest

ethyl 2-methyl-2H-indazole-3-
Compound Name:
carboxylate

cat. No.: B1310985

Technical Guide: Ethyl 2-methyl-2H-indazole-3-
carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-2H-indazole-3-
carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
This document consolidates available data on its chemical properties, molecular structure, and
synthetic methodologies, presented in a format tailored for research and development
professionals.

Compound Identification and Properties

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole, a bicyclic aromatic
heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities.

Table 1: Physicochemical and Identification Data
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Property Value Source
CAS Number 405275-87-8 [1]
Molecular Formula C11H12N202 Calculated
Molecular Weight 204.23 g/mol [1]
Physical Form Solid [1]

Purity (Typical) >95% [1]
SMILES 0O=C(0CC)c1n(C)nc2clcccc2 Predicted
InChl Key Predicted based on structure Predicted

Molecular Structure

The molecular structure of ethyl 2-methyl-2H-indazole-3-carboxylate consists of a bicyclic
indazole core. A methyl group is attached to the nitrogen at position 2 (N2), and an ethyl
carboxylate group is attached to the carbon at position 3.
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Figure 1. Molecular Structure of Ethyl 2-methyl-2H-indazole-3-carboxylate

Synthesis and Experimental Protocols

The synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate is not explicitly detailed in publicly
available literature. However, a plausible and commonly employed synthetic route involves the
N-alkylation of a suitable indazole precursor. The alkylation of N-unsubstituted indazoles
typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.

Proposed Synthetic Pathway
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A likely synthetic route involves the methylation of ethyl 1H-indazole-3-carboxylate. This
reaction would proceed via nucleophilic substitution, where the indazole nitrogen attacks a
methylating agent.

Reactants

3-carboxylate
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A plausible synthetic pathway for ethyl 2-methyl-2H-indazole-3-carboxylate.

General Experimental Protocol (Inferred)

This protocol is inferred from procedures for analogous N-alkylation of indazole carboxylates.

o Preparation: To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic polar
solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium
hydride).
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e Reaction: Stir the mixture at room temperature for a short period to facilitate the
deprotonation of the indazole nitrogen.

» Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide or dimethyl
sulfate) dropwise to the reaction mixture.

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

e Work-up: Upon completion, quench the reaction with water and extract the product with an
organic solvent (e.g., ethyl acetate).

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can
be purified by column chromatography on silica gel to isolate the desired ethyl 2-methyl-2H-
indazole-3-carboxylate.

Spectral Data (Predicted)

While specific spectral data for ethyl 2-methyl-2H-indazole-3-carboxylate is not readily
available, the expected chemical shifts and signals can be predicted based on the analysis of
structurally similar compounds.

Table 2: Predicted Spectral Data
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Technique Predicted Data

Aromatic protons (4H, multiplet) in the range of
7.0-8.0 ppm. A singlet for the N-methyl group
3H) around 4.0-4.5 ppm. A quartet for the ethyl

14 NMR (3H) pp q y
ester methylene group (2H) around 4.4 ppm and
a triplet for the ethyl ester methyl group (3H)

around 1.4 ppm.

Aromatic carbons in the range of 110-150 ppm.
The carbonyl carbon of the ester around 160-
13C NMR 165 ppm. The N-methyl carbon around 35-40
ppm. The ethyl ester methylene carbon around
61 ppm and the methyl carbon around 14 ppm.

Expected molecular ion peak (M+) at m/z =

Mass Spec
204.09.

Aromatic C-H stretching around 3000-3100
cm~1, C=0 stretching of the ester around 1700-
1720 cm~1. C=N and C=C stretching in the

aromatic region around 1450-1600 cm~1.

IR (KBr)

Biological and Pharmacological Context

While no specific biological activity has been reported for ethyl 2-methyl-2H-indazole-3-
carboxylate itself, the broader class of indazole derivatives is of significant interest in drug
discovery.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1310985?utm_src=pdf-body
https://www.benchchem.com/product/b1310985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound of Interest

Indazole Derivative
(e.g., Ethyl 2-methyl-2H-indazole-3-carboxylate)

Initial Sgreening

High-Throughput Screening
(HTS)

'

In vitro Biological Assays
(e.g., Enzyme inhibition, Receptor binding)

Identified 'Hits'

Lead Development

Hit-to-Lead Optimization

'

Structure-Activity Relationship
(SAR) Studies

Optimized 'Leads'

Preclinical Studies

In vivo Animal Models

'

ADMET Profiling

Click to download full resolution via product page

Logical workflow for the biological investigation of novel indazole derivatives.
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Indazole-containing compounds have been investigated for a variety of therapeutic
applications, including but not limited to:

e Oncology: As inhibitors of various kinases.
e Anti-inflammatory: Targeting enzymes such as cyclooxygenase (COX).
» Antimicrobial: Exhibiting activity against bacteria and fungi.

o Central Nervous System (CNS) Disorders: Acting on receptors such as serotonin (5-HT)
receptors.

Given its structure, ethyl 2-methyl-2H-indazole-3-carboxylate may serve as a key
intermediate in the synthesis of more complex, biologically active molecules. Its ester
functionality provides a convenient handle for further chemical modifications, such as amide
formation, to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

Ethyl 2-methyl-2H-indazole-3-carboxylate is a valuable heterocyclic building block. While
detailed experimental and biological data for this specific molecule are sparse in the public
domain, its structural similarity to other well-studied indazole derivatives suggests its potential
as a synthetic intermediate for the development of novel therapeutic agents. The information
provided in this guide serves as a foundational resource for researchers and scientists working
in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1310985#cas-number-and-molecular-structure-of-
ethyl-2-methyl-2h-indazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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